molecular formula C3HClF6 B3392410 1-Chloro-1,1,2,2,3,3-hexafluoropropane CAS No. 422-55-9

1-Chloro-1,1,2,2,3,3-hexafluoropropane

Cat. No.: B3392410
CAS No.: 422-55-9
M. Wt: 186.48 g/mol
InChI Key: AYAIRPGAABBRLY-UHFFFAOYSA-N
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Description

Contextual Significance of Fluorinated and Chlorinated Propane (B168953) Derivatives in Chemical Research

The introduction of fluorine and chlorine atoms into a propane backbone significantly alters its chemical nature. The high electronegativity of fluorine, for instance, imparts thermal stability and can influence the reactivity of adjacent atoms. This has led to the development of a vast array of fluorinated and chlorinated propanes with tailored characteristics for applications ranging from refrigerants and blowing agents to solvents and chemical intermediates. The study of these compounds has also provided valuable insights into structure-property relationships and reaction mechanisms in organofluorine chemistry.

Overview of 1-Chloro-1,1,2,2,3,3-hexafluoropropane within the Broader Class of Hydrochlorofluorocarbons (HCFCs) and Hydrofluorocarbons (HFCs)

This compound, with the chemical formula C₃HClF₆, is classified as a hydrochlorofluorocarbon (HCFC). HCFCs are organic compounds that contain hydrogen, chlorine, fluorine, and carbon atoms. They were developed as transitional replacements for chlorofluorocarbons (CFCs), which were found to be major contributors to the depletion of the Earth's ozone layer. coolingmaestro.comnextechna.com The presence of a hydrogen atom in HCFCs makes them more susceptible to degradation in the troposphere, thereby reducing their ozone depletion potential (ODP) compared to CFCs. epa.gov

Hydrofluorocarbons (HFCs), on the other hand, contain hydrogen, fluorine, and carbon atoms, but no chlorine. This absence of chlorine means they have an ODP of zero. coolingmaestro.com HFCs were introduced as the next generation of refrigerants and other chemical agents following the phase-out of CFCs and the subsequent phase-down of HCFCs under the Montreal Protocol. coolingmaestro.comnextechna.com this compound, as an HCFC, represents a step in this evolutionary ladder of fluorinated compounds.

Below is an interactive data table summarizing the key properties of this compound:

PropertyValue
Chemical Formula C₃HClF₆
Molecular Weight 186.48 g/mol
CAS Number 422-55-9
Class Hydrochlorofluorocarbon (HCFC)

Historical Development of Research on Hexafluoropropane Isomers and Halogenated Analogues

The historical development of fluorinated refrigerants dates back to the 1920s with the work of scientists aiming to find non-flammable and non-toxic alternatives to existing refrigerants like ammonia (B1221849) and sulfur dioxide. coolingmaestro.com This led to the synthesis of CFCs, with R-12 being a prominent example. coolingmaestro.com The discovery of the detrimental effect of CFCs on the ozone layer in the 1970s spurred the development of HCFCs and subsequently HFCs. coolingmaestro.com

Research into hexafluoropropane isomers and their halogenated analogues has been a part of this broader search for suitable alternatives. The synthesis and characterization of various isomers, including chlorinated and fluorinated propanes, were crucial in understanding how the placement of different halogen atoms influences the compound's boiling point, stability, and environmental impact. While detailed historical research specifically on this compound is not extensively documented in readily available literature, its existence and study are a direct consequence of the systematic exploration of fluorinated propanes as potential CFC replacements. The focus of much of the industrial and academic research has been on isomers with the most favorable balance of performance, safety, and environmental properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-1,1,2,2,3,3-hexafluoropropane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
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InChI

InChI=1S/C3HClF6/c4-3(9,10)2(7,8)1(5)6/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

AYAIRPGAABBRLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
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Canonical SMILES

C(C(C(F)(F)Cl)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
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Molecular Formula

CF2ClCF2CF2H, C3HClF6
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DSSTOX Substance ID

DTXSID0073906
Record name 1-Chloro-1,1,2,2,3,3-hexafluoropropane
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Molecular Weight

186.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
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CAS No.

422-55-9
Record name 1-Chloro-1,1,2,2,3,3-hexafluoropropane
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Record name 1-Chloro-1,1,2,2,3,3-hexafluoropropane
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Record name 1-Chloro-1,1,2,2,3,3-hexafluoropropane
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Record name 1-chloro-1,1,2,2,3,3-hexafluoropropane
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Record name 1-CHLORO-1,1,2,2,3,3-HEXAFLUOROPROPANE
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Synthetic Methodologies and Pathways for 1 Chloro 1,1,2,2,3,3 Hexafluoropropane

Precursor Compounds and Starting Material Derivatization

The synthesis of 1-Chloro-1,1,2,2,3,3-hexafluoropropane typically commences with readily available and often heavily chlorinated propane (B168953) derivatives. These precursors undergo a series of transformations to introduce the required number of fluorine atoms and the single chlorine atom at the C1 position. The choice of the starting material is crucial as it dictates the subsequent fluorination and chlorination strategies.

Commonly, polychlorinated propanes or propenes serve as the foundational molecules. These compounds can be sourced from various industrial chlorination processes. The initial step often involves a controlled reaction to create a more suitable intermediate for the subsequent fluorination steps. This derivatization might include partial fluorination or the introduction of functional groups that facilitate selective halogen exchange.

For instance, a starting material like hexachloropropane can be partially fluorinated to yield a mixture of chlorofluoropropanes, which can then be isomerized or further reacted to achieve the specific isomer required for the synthesis of HCFC-226ca. The derivatization process aims to activate specific positions on the propane chain for either fluorination or chlorination while deactivating others to ensure regioselectivity.

Fluorination Reactions for Selective Halogen Introduction

The introduction of six fluorine atoms onto the propane backbone is a critical phase in the synthesis of this compound. This is typically achieved through various fluorination techniques, each with its own advantages in terms of selectivity and reaction conditions.

Direct Fluorination Techniques

Direct fluorination involves the reaction of a hydrocarbon or a partially halogenated hydrocarbon with elemental fluorine (F₂). This method is highly exothermic and can be non-selective, often leading to a mixture of products and even fragmentation of the carbon backbone. However, by controlling reaction conditions such as temperature, pressure, and the use of inert diluents, a degree of selectivity can be achieved.

For the synthesis of HCFC-226ca, a precursor such as a monochlorinated or polychlorinated propane would be subjected to a carefully controlled stream of diluted fluorine gas. The reaction is typically carried out in the gas phase over a catalyst that can help to moderate the reaction and improve the yield of the desired product.

ParameterCondition
Fluorinating Agent Diluted Elemental Fluorine (F₂)
Phase Gas Phase
Temperature Elevated temperatures, typically controlled to prevent over-fluorination
Catalyst Metal fluorides or other supported catalysts
Key Challenge Controlling selectivity and managing the high exothermicity of the reaction

Halogen Exchange Reactions (e.g., F/Cl Exchange)

Halogen exchange, particularly the replacement of chlorine with fluorine, is a more common and controllable method for the synthesis of fluorinated hydrocarbons. The Swarts reaction is a classic example of this type of transformation, where antimony trifluoride (SbF₃), often in the presence of a pentavalent antimony salt like SbCl₅ as a catalyst, is used to replace chlorine atoms with fluorine.

In the context of synthesizing this compound, a polychlorinated propane precursor would be reacted with a fluorinating agent such as anhydrous hydrogen fluoride (B91410) (HF) or a metal fluoride. The reaction proceeds by nucleophilic substitution, where fluoride ions displace chloride ions. The number of chlorine atoms replaced can be controlled by adjusting the reaction conditions, such as the ratio of reactants, temperature, and the choice of catalyst. This method allows for a stepwise and more selective introduction of fluorine atoms.

For example, starting with a compound like 1,1,1,2,2,3,3-heptachloropropane, a controlled halogen exchange reaction could be employed to replace six of the chlorine atoms with fluorine, leaving the desired single chlorine atom at the C1 position.

ReagentConditionsProduct
Anhydrous Hydrogen Fluoride (HF)High temperature and pressure, often with a catalystMixture of chlorofluoropropanes
Antimony Trifluoride (SbF₃) / Antimony Pentachloride (SbCl₅)Moderate temperaturesSelective replacement of Cl with F

Chlorination and Halogenation Protocols

To obtain this compound, a single chlorine atom must be precisely positioned at the C1 carbon. If the precursor molecule does not already contain a chlorine atom at this position, a chlorination step is necessary. Chlorination of a highly fluorinated alkane can be challenging due to the deactivating effect of the fluorine atoms on the C-H bonds.

One potential strategy involves the free-radical chlorination of a suitable hexafluoropropane precursor that has a hydrogen atom at the C1 position. This reaction is typically initiated by UV light or a chemical initiator and involves the reaction with chlorine gas (Cl₂). The selectivity of this reaction can be influenced by the stability of the resulting radical intermediate.

Alternatively, if a precursor with a double bond is used, such as a hexafluoropropene (B89477) derivative, chlorination can be achieved through the addition of a chlorine-containing reagent across the double bond, followed by subsequent dehydrohalogenation or other functional group manipulations to arrive at the final product.

Catalytic Systems in Synthesis

Catalysts play a pivotal role in the synthesis of this compound by enhancing reaction rates, improving selectivity, and enabling reactions to occur under milder conditions.

Lewis Acid Catalysis (e.g., Activated Aluminum Chlorofluoride)

Lewis acids are frequently employed as catalysts in halogen exchange reactions. Activated aluminum chlorofluoride (ACF) is a notable example of a solid Lewis acid catalyst that can facilitate the exchange of chlorine for fluorine. The high Lewis acidity of ACF allows it to activate C-Cl bonds, making them more susceptible to nucleophilic attack by fluoride ions from a fluorinating agent like HF.

In a typical process, a chlorinated precursor and a fluorinating agent are passed over a bed of activated aluminum chlorofluoride at elevated temperatures. The catalyst's surface provides active sites where the halogen exchange occurs. The composition of the ACF can be tailored to optimize its catalytic activity and selectivity for the desired chlorofluoropropane isomer.

Transition Metal Catalysis for Functionalization

The functionalization of saturated chlorofluoroalkanes like this compound using transition metal catalysis is an area of advanced synthetic chemistry. These methods offer pathways to introduce new functional groups by activating robust C-H or C-Cl bonds, which are typically inert. While specific examples detailing the functionalization of HCFC-236ca are not widespread in literature, the principles are well-established with related fluorinated molecules. nih.govdntb.gov.uanih.gov

Transition metal complexes, particularly those involving palladium, copper, and iron, are instrumental in these transformations. nih.govnsf.gov Catalytic cycles often involve mechanisms like oxidative addition, reductive elimination, and directed C–H activation. nih.govdntb.gov.ua For a molecule such as HCFC-236ca, potential functionalization reactions could include:

C-Cl Bond Activation: Palladium or nickel catalysts could potentially mediate cross-coupling reactions (like Suzuki or Stille couplings) at the C-Cl bond. This would replace the chlorine atom with an alkyl, aryl, or other organic moiety, creating a new C-C bond.

C-H Bond Activation: Although challenging due to the high strength of C-H bonds, which are further strengthened by adjacent fluorine atoms, transition metal-catalyzed C-H functionalization is a theoretical possibility. nih.gov This would allow for the introduction of functional groups at the carbon atom bearing a hydrogen, potentially leading to novel derivatives.

These catalytic approaches are highly dependent on the design of the ligand coordinated to the metal center, which plays a crucial role in tuning the catalyst's reactivity and selectivity.

Process Optimization and Reaction Condition Analysis

The industrial synthesis of specific chlorofluoropropane isomers like HCFC-236ca necessitates rigorous process optimization to maximize yield and purity while minimizing by-product formation and energy consumption. The most plausible synthetic route involves the catalytic hydrofluorination of a suitable polychlorinated propane or propene precursor with hydrogen fluoride (HF). An analogous, well-documented process is the synthesis of the isomer 1,1,1,3,3,3-hexafluoropropane (HFC-236fa), which is manufactured by reacting 1,1,1,3,3,3-hexachloropropane with HF in the gas phase over a trivalent chromium-based catalyst.

Temperature and Pressure Regimes

Temperature and pressure are critical parameters that dictate reaction rate, catalyst stability, and product selectivity. For gas-phase catalytic hydrofluorination reactions leading to compounds like HCFC-236ca, elevated temperatures are typically required.

Temperature: Based on analogous processes for related compounds such as HFC-236fa, the reaction temperature is likely maintained in the range of 250°C to 400°C. google.com In liquid-phase fluorinations, which may also be a viable route, temperatures are generally lower, often between 65°C and 175°C. mdpi.com precise temperature control is essential to prevent catalyst deactivation and the formation of undesired by-products through over-fluorination or decomposition.

Pressure: Operating pressures for such reactions can vary significantly depending on whether the process is conducted in the gas or liquid phase. Gas-phase processes may be run at pressures ranging from atmospheric to around 1.0 MPa. Liquid-phase reactions often require higher pressures to maintain the reactants in the liquid state at the reaction temperature, with typical ranges from 0.5 MPa to 5.0 MPa. mdpi.comresearchgate.net

The table below summarizes plausible operating conditions for the synthesis of HCFC-236ca, extrapolated from related fluorination processes.

Table 1: Plausible Temperature and Pressure Regimes for HCFC-236ca Synthesis

PhaseParameterTypical RangeRationale and Key Considerations
Gas PhaseTemperature250 - 400 °CRequired to achieve sufficient reaction kinetics over solid catalysts (e.g., chromium-based). Higher temperatures risk decomposition and by-product formation.
PressureAtmospheric - 1.0 MPaInfluences reactant residence time and throughput. Higher pressures can increase reaction rate but may require more robust equipment.
Liquid PhaseTemperature65 - 175 °CAllows for reaction with liquid catalysts or reagents (e.g., HF). Lower temperatures improve selectivity but slow the reaction rate. mdpi.com
Pressure0.5 - 5.0 MPaNecessary to keep reactants, particularly HF, in the liquid phase at the operating temperature. mdpi.comresearchgate.net

Solvent Effects on Reaction Selectivity and Yield

The choice of solvent, or the decision to run the reaction neat (solvent-free), profoundly impacts the synthesis of fluorinated compounds.

Solvent-Free Conditions: Many large-scale industrial hydrofluorination processes are conducted in the gas phase without any solvent. The reactants themselves, often in a supercritical or gaseous state, serve as the reaction medium. This simplifies product separation and reduces costs and environmental impact associated with solvent usage.

Aprotic Solvents: In liquid-phase reactions, polar aprotic solvents might be considered. However, many common solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can react exothermically and sometimes explosively with powerful fluorinating agents. acsgcipr.org

Inert Solvents: Perfluorinated compounds can be used as highly inert solvents that are immiscible with most organic compounds, facilitating product separation. google.com Their high cost, however, often limits their use to specialized applications. In some cases, the product itself or an excess of a liquid reactant like HF can function as the reaction solvent.

Protic Solvents: The use of protic solvents is generally avoided in nucleophilic fluorination as they can solvate the fluoride ion, reducing its nucleophilicity. nih.gov However, for certain specialized reactions, tertiary alcohols like hexafluoroisopropanol (HFIP) have been explored. researchgate.net

For a process like the synthesis of HCFC-236ca, a solvent-free gas-phase reaction is the most probable industrial method. If a liquid-phase process is used, the choice of solvent would require careful consideration of its stability under the harsh, acidic conditions of hydrofluorination.

By-product Formation and Mitigation Strategies

The synthesis of a specific isomer like this compound is invariably accompanied by the formation of by-products. Effective mitigation and separation are critical for achieving high product purity.

Common by-products in the catalytic hydrofluorination of chlorinated propanes include:

Isomers: Other isomers of chlorodifluoropropane (C₃H₂ClF₆) or related compounds can be formed. Isomerization can occur on the catalyst surface, especially at high temperatures.

Under- and Over-Fluorinated Products: Molecules where not all chlorine atoms have been replaced by fluorine (under-fluorination) or where the desired chlorine atom is also replaced (over-fluorination) are common.

Elimination Products: The elimination of HCl or HF from the propane backbone can lead to the formation of various chloro- and/or fluoro-propenes.

Precursor-Related Impurities: Unreacted starting materials and intermediates from the hydrofluorination sequence will also be present in the crude product stream.

Mitigation strategies are focused on both reaction control and downstream processing:

Catalyst Selection and Optimization: The choice of catalyst is paramount. A highly selective catalyst will favor the formation of the desired isomer over others. For instance, chromium-based catalysts are widely used for their effectiveness in C-Cl to C-F bond exchange.

Control of Reaction Conditions: Maintaining optimal temperature, pressure, and reactant residence time is crucial. For example, excessively high temperatures can promote elimination and isomerization reactions.

Reactant Stoichiometry: The molar ratio of HF to the organic precursor is carefully controlled to achieve the desired degree of fluorination without promoting over-fluorination.

Purification: The reactor output is a complex mixture that must be purified. This is typically achieved through a series of distillation columns that separate the components based on their boiling points. HCl is usually removed first, followed by the separation of the desired product from unreacted starting materials, isomers, and other by-products.

The table below outlines potential by-products and corresponding mitigation approaches.

Table 2: Potential By-products and Mitigation Strategies in HCFC-236ca Synthesis

By-product TypeExamplesFormation MechanismMitigation Strategy
IsomersHCFC-236cb, HCFC-236eaCatalytic isomerization on catalyst surface.Optimize catalyst to reduce isomerization activity; control temperature and contact time.
Under-fluorinated ProductsDichloropentafluoropropanes (e.g., C₃H₂Cl₂F₅)Incomplete reaction.Increase reactant residence time; adjust HF-to-organic ratio; recycle unreacted intermediates.
Over-fluorinated ProductsHeptafluoropropanes (HFC-227ea)Excessive fluorination.Decrease residence time; lower HF-to-organic ratio; control temperature.
Elimination ProductsChlorofluoropropenes (e.g., C₃HClF₄)Elimination of HCl or HF at high temperatures.Lower reaction temperature; use catalysts that suppress elimination pathways.

Reactivity and Reaction Mechanism Studies of 1 Chloro 1,1,2,2,3,3 Hexafluoropropane

Thermal Degradation and Pyrolysis Characteristics

The thermal decomposition, or pyrolysis, of halogenated alkanes like 1-chloro-1,1,2,2,3,3-hexafluoropropane involves the breaking of chemical bonds due to heat. This process typically leads to the formation of more stable, often unsaturated, compounds through various reaction mechanisms.

Unimolecular Elimination Mechanisms (e.g., Hydrogen Chloride Loss)

A primary pathway for the thermal decomposition of many hydrochlorofluorocarbons is the unimolecular elimination of hydrogen chloride (HCl). wikipedia.org In this process, the C-H and C-Cl bonds are broken, leading to the formation of a double bond and an HCl molecule. For this compound, the most likely unimolecular elimination reaction is the 1,2-elimination of HCl to form hexafluoropropene (B89477).

This reaction is an example of dehydrohalogenation. wikipedia.org The mechanism can proceed through a concerted process where the C-H and C-Cl bonds break simultaneously, or it can involve a carbocation intermediate in a stepwise process, often referred to as an E1 mechanism. libretexts.org The presence of fluorine atoms on the carbon skeleton can significantly influence the acidity of the hydrogen atom and the stability of the transition state or any charged intermediates, thereby affecting the reaction rate.

Formation of Unsaturated Fluorinated Compounds (e.g., Hexafluoropropene)

The principal unsaturated product expected from the dehydrochlorination of this compound is hexafluoropropene (CF3CF=CF2). This is a common outcome in the pyrolysis of similar hydrochlorofluorocarbons. For instance, the industrial production of vinyl chloride involves the thermal dehydrochlorination of 1,2-dichloroethane. wikipedia.org Similarly, fluoroolefins are produced via thermally induced dehydrofluorinations. wikipedia.org

The formation of hexafluoropropene from HCFC-226ca can be represented by the following equation:

CF3CF2CHClF → CF3CF=CF2 + HCl

Other minor unsaturated products might also be formed through more complex rearrangement and fragmentation reactions, especially at higher temperatures.

Kinetic Parameters and Arrhenius Analysis of Decomposition

The table below presents hypothetical kinetic parameters for the decomposition of HCFC-226ca, based on typical values observed for similar halogenated alkanes.

ReactionPre-exponential Factor (A) (s⁻¹)Activation Energy (Ea) (kJ/mol)
CF3CF2CHClF → CF3CF=CF2 + HCl10¹³ - 10¹⁵200 - 300

Note: The data in this table are illustrative and based on general values for similar compounds, as specific experimental data for this compound were not found in the reviewed literature.

Chemical Transformation Pathways

Beyond thermal decomposition, this compound can undergo various chemical transformations, primarily through nucleophilic substitution and radical-mediated processes.

Nucleophilic Substitution Reactions

Nucleophilic substitution involves the attack of a nucleophile on an electrophilic carbon atom, resulting in the displacement of a leaving group. In this compound, the carbon atom bonded to the chlorine atom is electrophilic due to the electronegativity of the halogen atoms. The chlorine atom serves as the leaving group.

The rate and mechanism of nucleophilic substitution (SN1 or SN2) depend on several factors, including the structure of the alkyl halide, the nature of the nucleophile, the leaving group ability, and the solvent. nih.gov For a secondary haloalkane like HCFC-226ca, both SN1 and SN2 mechanisms are possible and may compete. The high degree of fluorination can sterically hinder the backside attack required for an SN2 mechanism, potentially favoring an SN1 pathway involving a carbocation intermediate. However, the stability of the resulting carbocation would also be a critical factor.

The table below illustrates potential nucleophilic substitution reactions for this compound with various nucleophiles.

NucleophileProduct
OH⁻CF3CF2CH(OH)F
CN⁻CF3CF2CH(CN)F
NH₃CF3CF2CH(NH₂)F

Radical-Mediated Processes

Radical-mediated reactions are initiated by the formation of free radicals, which are highly reactive species with an unpaired electron. These reactions typically proceed via a chain mechanism involving initiation, propagation, and termination steps. libretexts.org The C-Cl bond in this compound is weaker than the C-F and C-C bonds and is therefore the most likely site for initial attack by a radical initiator or for homolytic cleavage under UV radiation or high temperatures.

Initiation: A radical initiator (e.g., from AIBN or peroxides) can abstract the chlorine atom to form an alkyl radical. libretexts.org

R• + CF3CF2CHClF → R-Cl + CF3CF2C•HF

Propagation: The resulting alkyl radical can then react with other molecules, propagating the chain reaction. For instance, it might react with a hydrogen donor to form the corresponding hydrofluorocarbon or undergo rearrangement.

Termination: The reaction ceases when two radicals combine.

The presence of a hydrogen atom on the same carbon as the chlorine atom also makes hydrogen abstraction a possible radical initiation pathway, although this is generally less favorable than C-Cl bond cleavage.

Oxidation and Reduction Chemistry

The oxidation and reduction chemistry of this compound is a critical area of study, particularly for understanding its atmospheric fate and potential for transformation in various chemical environments.

Oxidation:

The primary pathway for the atmospheric oxidation of many hydrochlorofluorocarbons (HCFCs) is initiated by the hydroxyl radical (•OH). noaa.gov While specific experimental data for this compound is limited, the mechanism can be inferred from studies of similar halogenated propanes. The reaction is expected to proceed via hydrogen abstraction from the central carbon atom, which is the only hydrogen-bearing carbon in the molecule.

Reaction Initiation: The process begins with the attack of a hydroxyl radical on the C-H bond: CF₃CF₂CHClF + •OH → CF₃CF₂C•ClF + H₂O

The resulting haloalkyl radical (CF₃CF₂C•ClF) is highly reactive and will subsequently react with molecular oxygen in the atmosphere.

Peroxy Radical Formation: The haloalkyl radical rapidly combines with O₂ to form a peroxy radical: CF₃CF₂C•ClF + O₂ → CF₃CF₂C(OO•)ClF

Subsequent Reactions: The fate of this peroxy radical is complex and can involve reactions with nitric oxide (NO) or other species, leading to the formation of alkoxy radicals, which can then undergo further decomposition. These decomposition pathways for similar molecules are known to produce smaller carbonyl compounds, such as phosgene (B1210022) (COCl₂) or trifluoroacetyl fluoride (B91410) (CF₃COF), and other halogenated species. noaa.gov The tropospheric reaction with the OH radical is generally the rate-determining step for the degradation of HFCs and HCFCs in the atmosphere. noaa.gov

Reduction:

The reduction of this compound typically involves the cleavage of the carbon-chlorine bond, which is generally the weakest bond in the molecule. This can be achieved through various methods, including catalytic hydrogenation or reaction with strong reducing agents.

Studies on similar halogenated hydrocarbons have shown that they can be chemically inert in many situations but may react violently with strong reducing agents like active metals. researchgate.net Catalytic hydrodechlorination is a common method for the removal of chlorine from chlorinated organic compounds. For this compound, this would likely proceed as follows:

CF₃CF₂CHClF + H₂ → CF₃CF₂CHF₂ + HCl

This reaction would yield 1,1,1,2,2,3-hexafluoropropane. The choice of catalyst and reaction conditions would be crucial in determining the efficiency and selectivity of this reduction process.

Isomerization Phenomena and Halogen Migration

Isomerization in halogenated propanes can occur under thermal or catalytic conditions, often involving the migration of a halogen atom. For this compound, potential isomerization could lead to the formation of other structural isomers, such as 2-chloro-1,1,1,2,3,3-hexafluoropropane.

A plausible, though not experimentally confirmed, isomerization pathway could involve a 1,2-shift of the chlorine atom, potentially proceeding through a bridged halonium-like transition state, to form an isomeric structure. For example:

CF₃CF₂CHClF ⇌ CF₃CF(Cl)CF₂H

The thermodynamic and kinetic favorability of such a rearrangement would depend significantly on the reaction conditions, including temperature and the presence of a catalyst. The relative stability of the different isomers would also be a determining factor in the equilibrium position of such a reaction.

Mechanistic Investigations using Computational Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the reaction mechanisms of halogenated compounds where experimental data may be scarce. researchgate.net Although no specific computational studies on the reaction mechanisms of this compound were identified in the search results, the methodologies applied to similar compounds provide a clear framework for how such investigations could be conducted.

Hydrogen Abstraction Reactions:

For the atmospheric oxidation initiated by the •OH radical, DFT calculations can be employed to model the reaction pathway. researchgate.net This would involve:

Locating Transition States: Identifying the geometry and energy of the transition state for the hydrogen abstraction from the central carbon.

Calculating Activation Barriers: Determining the energy barrier for the reaction, which is crucial for calculating the reaction rate constant.

Thermodynamic Analysis: Calculating the reaction enthalpies and Gibbs free energies to understand the spontaneity of the reaction.

A theoretical study on a similar reaction, the hydrogen-atom abstraction of CF₃CH₂OCF₃ by the hydroxyl radical, utilized DFT methods to optimize the geometries of reactants, products, and the transition state. researchgate.net

Thermal Decomposition:

Computational methods are also invaluable for studying the thermal decomposition of HCFCs. By modeling the bond dissociation energies within the this compound molecule, the most likely initial steps of decomposition can be predicted. The C-Cl bond is expected to be the most labile, followed by C-C bonds. DFT calculations can map out the potential energy surface for various decomposition pathways, identifying the lowest energy routes and the resulting products. researchgate.net

Isomerization and Halogen Migration:

The potential for isomerization and halogen migration can also be explored using computational chemistry. By calculating the relative energies of the different isomers of C₃HClF₆, their thermodynamic stabilities can be compared. Furthermore, the transition states for halogen migration pathways can be located, and the corresponding activation energies can be calculated to assess the kinetic feasibility of these rearrangements.

Advanced Spectroscopic and Chromatographic Characterization of 1 Chloro 1,1,2,2,3,3 Hexafluoropropane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of molecules. It relies on the magnetic properties of atomic nuclei. For 1-Chloro-1,1,2,2,3,3-hexafluoropropane (C₃HClF₆), ¹H NMR and ¹⁹F NMR are the most relevant NMR techniques.

¹H NMR spectroscopy provides information about the hydrogen atoms in a molecule. In the case of this compound, there is a single hydrogen atom.

Expected Chemical Shift: The chemical shift of the single proton would be influenced by the adjacent fluorine and chlorine atoms. Electronegative atoms like fluorine and chlorine deshield the proton, causing its signal to appear at a higher chemical shift (downfield) compared to a proton in an alkane. The specific chemical shift value would depend on the solvent used for the analysis.

Expected Multiplicity: The signal for the single proton would be split into a complex multiplet due to coupling with the neighboring fluorine atoms on the adjacent carbon. The exact splitting pattern would depend on the magnitude of the geminal and vicinal coupling constants (J-values) between the proton and the fluorine nuclei.

A hypothetical data table for the ¹H NMR spectrum is presented below. Please note that the values are illustrative due to the lack of experimental data.

Chemical Shift (δ) ppmMultiplicityCoupling Constants (J) HzAssignment
Value not availableMultipletValues not available-CHFCl

¹⁹F NMR spectroscopy is highly informative for fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift range. For this compound, there are three distinct fluorine environments: the -CF₂Cl group, the central -CF₂- group, and the terminal -CF₃ group.

Expected Chemical Shifts: The chemical shifts of the fluorine nuclei would be distinct for each of the three environments due to their different electronic surroundings. The fluorine atoms in the -CF₂Cl group would have a different chemical shift from those in the central -CF₂- group and the terminal -CF₃ group.

Expected Multiplicities: The signals for each fluorine environment would be split into multiplets due to coupling with other fluorine nuclei and the single proton. For example, the -CF₃ signal would likely be a triplet due to coupling with the adjacent -CF₂- group. The -CF₂- signals would be more complex due to coupling with both the -CF₃ and the -CHFCl groups. The -CF₂Cl signal would be split by the central -CF₂- group and the proton.

A hypothetical data table for the ¹⁹F NMR spectrum is presented below. Please note that the values are illustrative due to the lack of experimental data.

Chemical Shift (δ) ppmMultiplicityCoupling Constants (J) HzAssignment
Value not availableMultipletValues not available-CF₂Cl
Value not availableMultipletValues not available-CF₂-
Value not availableTripletValues not available-CF₃

Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguously assigning the ¹H and ¹⁹F NMR signals.

¹H-¹⁹F HSQC/HMBC: These experiments would reveal correlations between the single proton and the fluorine nuclei, helping to confirm the connectivity within the -CHFCl group and its position relative to the rest of the molecule.

¹⁹F-¹⁹F COSY: This experiment would show correlations between the different fluorine environments, confirming the -CF₂-CF₂-CF₃ connectivity.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be characterized by strong absorptions corresponding to the C-F and C-Cl bonds, as well as the C-H bond.

C-F Stretching: Strong absorption bands are expected in the region of 1000-1400 cm⁻¹ due to the stretching vibrations of the numerous C-F bonds.

C-Cl Stretching: A medium to strong absorption band is expected in the region of 600-800 cm⁻¹ corresponding to the C-Cl stretching vibration.

C-H Stretching: A weaker absorption band is expected around 2900-3000 cm⁻¹ for the C-H stretching vibration of the single proton.

C-H Bending: Bending vibrations for the C-H bond would be expected at lower wavenumbers.

A hypothetical data table for the prominent IR absorption bands is presented below. Please note that the values are illustrative due to the lack of experimental data.

Wavenumber (cm⁻¹)IntensityAssignment
~2950WeakC-H Stretch
1000-1400StrongC-F Stretch
600-800Medium-StrongC-Cl Stretch

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and fragmentation.

Molecular Ion Peak (M⁺): The molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of this compound (approximately 186 g/mol ). Due to the presence of chlorine, there would be an isotopic peak (M+2) at m/z 188 with an intensity of about one-third of the M⁺ peak, corresponding to the ³⁷Cl isotope.

Fragmentation Pattern: The fragmentation of the molecular ion would likely involve the loss of a chlorine atom, a hydrogen atom, or various fluorinated fragments. Common fragments might include [M-Cl]⁺, [M-F]⁺, [CF₃]⁺, and [C₂F₅]⁺. The relative abundance of these fragment ions would provide clues about the stability of the different parts of the molecule.

A hypothetical data table for the major fragment ions in the EI-MS spectrum is presented below. Please note that the values are illustrative due to the lack of experimental data.

m/zRelative Intensity (%)Possible Fragment Ion
186/188Variable[C₃HClF₆]⁺ (Molecular Ion)
151Variable[C₃HF₆]⁺
117Variable[C₂F₄Cl]⁺
101Variable[C₂HF₄]⁺
69Variable[CF₃]⁺

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique indispensable for the identification and quantification of this compound in complex mixtures, such as in environmental samples or as an impurity in other fluorocarbon products. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides detailed structural information on each component as it elutes.

In a typical GC-MS analysis, the fragmentation of this compound under electron ionization (EI) is expected to yield a characteristic mass spectrum. While the molecular ion peak ([C₃HClF₆]⁺) may be observed, it is often of low abundance for halogenated compounds. jeol.com The presence of chlorine is readily identified by the isotopic pattern of chlorine-containing fragments, specifically the M+2 peak resulting from the ³⁵Cl and ³⁷Cl isotopes, which are present in a natural abundance ratio of approximately 3:1. docbrown.info

The fragmentation pattern is dominated by the cleavage of C-C and C-Cl bonds. The stability of the resulting carbocations and radical species dictates the relative intensities of the fragment ions. Common fragmentation pathways for fluoroalkanes involve the loss of halogen atoms and smaller fluorocarbon fragments.

Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound

m/z (mass/charge) Predicted Ion Fragment Significance
151/153[C₂F₅Cl]⁺Loss of CHF₂ radical
117[C₂F₄Cl]⁺Loss of CF₃ radical
101[C₂HF₄]⁺Loss of CF₂Cl radical
85/87[CF₂Cl]⁺Cleavage of C-C bond
69[CF₃]⁺Cleavage of C-C bond
51[CHF₂]⁺Cleavage of C-C bond

Note: This table is based on general fragmentation patterns of similar organofluorine and organochlorine compounds. The presence and relative abundance of ions can vary with the specific GC-MS conditions.

X-ray Crystallography for Solid-State Structural Determination (if applicable for derivatives)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While this compound is a gas at standard conditions (boiling point ~16.7°C), this technique is highly applicable to its solid, crystalline derivatives. chemicalbook.com The synthesis of organofluorine compounds often yields solid products that can be characterized by single-crystal X-ray diffraction. researchgate.net

Should a suitable crystalline derivative of this compound be synthesized, X-ray crystallography could provide invaluable data, including:

Bond Lengths and Angles: Precise measurement of C-F, C-Cl, and C-C bond distances and the geometry around the carbon atoms.

Conformational Analysis: Determination of the preferred spatial arrangement of the atoms.

Intermolecular Interactions: Insight into packing forces in the crystal lattice, which can be influenced by fluorine's high electronegativity and the potential for halogen bonding. Perfluoroaromatic derivatives, for instance, can exhibit donor-acceptor interactions between fluorinated and non-fluorinated aromatic rings in the solid state. wikipedia.org

The extreme reactivity of some fluorine compounds can present challenges, requiring specialized handling techniques for crystal growth and mounting. chemistryviews.org However, the structural data obtained is crucial for understanding the compound's physical properties and reactivity.

Gas Chromatography (GC) for Separation and Quantitative Analysis

Gas chromatography (GC) is a primary technique for the separation and quantitative analysis of volatile compounds like this compound. postnova.com The choice of GC column and operating conditions is critical for achieving efficient separation from other components in a mixture.

The separation in GC is governed by the interactions between the analyte and the stationary phase coated on the inside of the capillary column. The principle of "like dissolves like" is a useful starting point for stationary phase selection. sigmaaldrich.com

For a moderately polar compound like this compound, a variety of stationary phases can be considered.

Non-Polar Phases: Columns with stationary phases like polydimethylsiloxane (e.g., DB-1, HP-5ms) separate compounds primarily based on their boiling points. These are effective for separating the target compound from analytes with significantly different volatilities.

Intermediate and Polar Phases: For separating this compound from other halogenated compounds or isomers with similar boiling points, a more polar stationary phase may be required to exploit differences in dipole-dipole interactions. Phases containing phenyl or cyanopropyl groups can offer alternative selectivity.

Fluorinated Stationary Phases: Specialty columns with fluorinated stationary phases have emerged as a powerful tool for separating fluorinated compounds. chromatographyonline.comsilicycle.com These phases can exhibit unique selectivity ("fluorous" interactions) for fluorinated analytes, leading to enhanced retention and resolution compared to conventional phases. researchgate.netchromatographyonline.com This can be particularly advantageous for separating complex mixtures of hydrofluorocarbons (HFCs) and hydrochlorofluorocarbons (HCFCs). chromatographyonline.com

The selection of column dimensions (length, internal diameter, and film thickness) also plays a crucial role. A 30-meter column with a 0.25 mm internal diameter is often a good starting point, providing a balance of resolution and analysis time. sigmaaldrich.comfishersci.ca

Table 2: General Guidelines for GC Column Selection for this compound Analysis

Stationary Phase Type Example Phases Primary Interaction Application Notes
Non-Polar5% Phenyl Polysiloxanevan der Waals forcesGood for general screening and separation by boiling point.
Intermediate Polarity50% Phenyl Polysiloxanevan der Waals, π-π interactionsIncreased selectivity for halogenated and aromatic compounds.
PolarPolyethylene Glycol (Wax)Dipole-dipole, H-bondingMay provide too much retention; less commonly used for this analyte class.
FluorinatedPentafluorophenyl (PFP)Dipole-dipole, π-π, charge transferOffers unique selectivity for fluorinated and halogenated compounds. chromatographyonline.com

The retention of an analyte in a GC column is highly dependent on the oven temperature. Isothermal analysis, where the temperature is held constant, is suitable for simple mixtures. However, for complex samples containing compounds with a wide range of boiling points, temperature programming is essential. phenomenex.comscribd.com

Temperature programming involves increasing the column temperature according to a defined ramp during the analysis. alwsci.com This allows for the efficient elution of both volatile and less volatile components in a single run, resulting in improved peak shapes and shorter analysis times. phenomenex.com

A typical temperature program for analyzing a mixture containing this compound might start at a low initial temperature (e.g., 40°C) to resolve highly volatile components, followed by a ramp (e.g., 10°C/min) to a final temperature that ensures the elution of all compounds of interest. alwsci.comchromatographyonline.com

Retention indices (such as the Kovats retention index) provide a standardized measure of a compound's retention time, which is more reproducible between laboratories and instruments than the raw retention time. By comparing the retention index of an unknown peak to a database of known values, one can achieve a higher degree of confidence in compound identification. The retention index of this compound would be determined by running a series of n-alkanes under the same chromatographic conditions. The retention behavior, and thus the retention index, will change with the stationary phase and the temperature program used.

Environmental Science and Atmospheric Chemistry of 1 Chloro 1,1,2,2,3,3 Hexafluoropropane

Environmental Transport and Distribution Models

Once released into the atmosphere, the transport and distribution of HCFC-226ca would be governed by large-scale atmospheric circulation. Environmental transport models, such as 3-D Chemical Transport Models (CTMs), are used to simulate this movement. These models incorporate meteorological data (wind speed, direction, temperature) and chemical processes to predict the concentration of a substance in different atmospheric regions. For a relatively long-lived gas, these models would predict mixing throughout the troposphere, with eventual transport into the stratosphere. The distribution would depend on the location of emission sources and the efficiency of inter-hemispheric transport.

Assessment of Atmospheric Reactivity and Tropospheric Ozone Formation Potential

Tropospheric ozone is a secondary pollutant and a greenhouse gas, formed by photochemical reactions involving nitrogen oxides (NOx) and volatile organic compounds (VOCs) in the presence of sunlight. wmo.int The ability of a VOC to contribute to ozone formation is known as its Ozone Formation Potential (OFP) or Photochemical Ozone Creation Potential (POCP). This potential is highly dependent on the compound's reactivity with the OH radical. scispace.com

Since the OH radical reaction rate constant for HCFC-226ca is unknown, its specific OFP cannot be calculated. However, HCFCs as a class are generally much less reactive than hydrocarbons like alkanes and alkenes, which are the primary precursors to urban smog. scispace.com Therefore, the potential for 1-Chloro-1,1,2,2,3,3-hexafluoropropane to contribute to tropospheric ozone formation is expected to be low.

Contribution to Radiative Forcing and Global Warming Potential (GWP) Considerations

HCFC-226ca, like other HCFCs, is a greenhouse gas, meaning it can absorb and emit infrared radiation in the atmospheric window, contributing to the greenhouse effect. Its effectiveness as a greenhouse gas is quantified by its Radiative Efficiency (RE) and its Global Warming Potential (GWP). The GWP compares the integrated warming effect of a unit mass of a gas over a specific time horizon (typically 100 years) to that of carbon dioxide (CO₂). ghgprotocol.orgresearchgate.net

The calculation of RE and GWP requires the compound's infrared absorption spectrum and its atmospheric lifetime. researchgate.net As these data are not available for this compound in the peer-reviewed literature or in the comprehensive reports from the IPCC and WMO, its GWP has not been reported. ghgprotocol.orgwmo.intnoaa.govghgprotocol.orgwmo.intunep.orgipcc.chepa.govresearchgate.net The GWPs of other HCFCs vary widely depending on their lifetime and radiative efficiency.

Table 3: 100-Year Global Warming Potentials (GWP) of Selected HCFCs (Note: Data for HCFC-226ca is not available. The following data is for illustrative purposes only.)

CompoundFormulaGWP (100-year)
HCFC-22CHClF₂1760
HCFC-141bCH₃CCl₂F782
HCFC-142bCH₃CClF₂1980
HCFC-225caCHCl₂CF₂CF₃127
HCFC-225cbCClF₂CF₂CHFCl525
Source: IPCC Fifth Assessment Report (AR5). ghgprotocol.org

Industrial Applications and Material Science Contributions of 1 Chloro 1,1,2,2,3,3 Hexafluoropropane

Role as a Synthetic Intermediate in Fluorochemical Manufacturing

1-Chloro-1,1,2,2,3,3-hexafluoropropane serves as a valuable intermediate in the synthesis of other fluorinated organic compounds. A key reaction for this compound is dehydrochlorination, a chemical process that involves the removal of a hydrogen atom and a chlorine atom from adjacent carbon atoms to form an alkene. This reaction is an efficient pathway for producing highly fluorinated olefins, which are themselves important building blocks for a variety of other fluorochemicals.

The dehydrochlorination of this compound would yield hexafluoropropene (B89477). This transformation is significant because fluoroalkenes are key monomers in the production of various fluoropolymers and are also used in the synthesis of other fluorinated molecules through addition reactions. The presence of the chlorine atom in this compound provides a reactive site for this elimination reaction, making it a useful precursor in the broader landscape of fluorochemical manufacturing.

Applications in Polymer Science and Fluoropolymer Synthesis

While not typically used as a direct monomer in polymerization, this compound plays a crucial role as a precursor to monomers used in the synthesis of fluoropolymers. As mentioned, its dehydrochlorination product, a hexafluoropropene, can act as a monomer or comonomer in the production of specialty polymers.

Fluoropolymers are known for their exceptional properties, including high thermal stability, chemical inertness, and low surface energy. The incorporation of fluorinated monomers, derived from intermediates like this compound, into a polymer chain can impart these desirable characteristics. For instance, the resulting fluorinated olefins can be copolymerized with other monomers, such as vinylidene fluoride (B91410), to create a diverse range of fluoroelastomers and fluoroplastics with tailored properties for demanding applications in the aerospace, automotive, and chemical processing industries. The process of polymerization of such fluorinated alkenes is typically carried out under specific conditions, often involving free-radical promoting catalysts.

Utility in Semiconductor Manufacturing Processes (e.g., Etching Agents)

In the fabrication of integrated circuits and other semiconductor devices, plasma etching is a critical process for transferring patterns onto a substrate. This process utilizes a plasma, which is a high-energy ionized gas, to selectively remove material. Fluorinated compounds are frequently used as the source gas in plasma etching due to their ability to generate reactive fluorine radicals.

This compound can be used in these processes. When introduced into a plasma chamber and subjected to a high-frequency electric field, the molecule breaks down, generating reactive species, including fluorine and chlorine radicals. These radicals then react with the surface of the semiconductor wafer, for example, silicon or silicon dioxide, to form volatile products that can be pumped away. The presence of both fluorine and chlorine can offer specific selectivities and etch rates for different materials, making such compounds versatile for complex semiconductor manufacturing processes. The general mechanism involves the generation of these reactive species, their diffusion to the surface, adsorption, chemical reaction, and finally the desorption of the volatile by-products.

Engineering Applications in Heat Transfer and Refrigeration Systems Design

Hydrochlorofluorocarbons and hydrofluorocarbons (HFCs) have been widely used as refrigerants in various cooling and heat transfer applications. These compounds are chosen for their thermodynamic properties, such as a suitable boiling point, vapor pressure, and heat of vaporization, which allow them to efficiently absorb and release heat during the refrigeration cycle.

While specific thermodynamic data for this compound is not as widely published as for more common refrigerants, its physical properties are indicative of its potential use in these systems. For comparison, a structurally similar compound, 1,1,1,3,3,3-hexafluoropropane (HFC-236fa), is utilized as a refrigerant in some air-conditioning systems. scispace.com The performance of a refrigerant is characterized by its heat transfer coefficient, which is influenced by factors like mass velocity and vapor quality during processes like condensation. purdue.edu The design of efficient heat exchangers relies on understanding these heat transfer properties.

Below is a table of thermodynamic properties for the related compound, HFC-236fa, which illustrates the typical data required for assessing a substance's suitability as a refrigerant.

PropertyValue
Molar Mass152.04 g/mol
Boiling Point (at 1.013 bar)-1.49 °C
Critical Temperature124.90 °C
Critical Pressure32.0 bar
Saturated Liquid Density (at 25°C)1360 kg/m³
Latent Heat of Vaporization (at boiling point)159.39 kJ/kg

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry offer robust methodologies for elucidating the molecular characteristics and behavior of 1-Chloro-1,1,2,2,3,3-hexafluoropropane (HCFC-226ca). These approaches enable the prediction of a wide array of properties, thereby supplementing experimental data and furnishing insights that are often challenging to acquire through conventional laboratory experiments.

Emerging Research Frontiers and Future Directions

Development of Greener Synthetic Routes and Sustainable Methodologies

The traditional synthesis of hydrochlorofluorocarbons often involves processes that utilize hazardous reagents and produce significant byproduct streams. The development of greener synthetic routes for compounds like 1-Chloro-1,1,2,2,3,3-hexafluoropropane is a paramount research objective. Future methodologies are expected to focus on catalytic processes that improve atom economy, reduce energy consumption, and minimize waste.

Key research areas include:

Catalytic Fluorination and Chlorination: Moving away from stoichiometric fluorinating or chlorinating agents towards catalytic systems. For instance, vapor-phase catalytic hydrofluorination of chlorinated alkanes or alkenes is a common industrial approach for producing HFCs and HCFCs. Research into novel, highly selective, and stable catalysts could enable more direct and efficient syntheses.

Hydrodechlorination of Polychlorinated Precursors: The controlled hydrodechlorination of more highly chlorinated propane (B168953) species presents a potential pathway. Catalytic hydrodechlorination is a recognized technology for transforming chlorine-containing wastes into useful products. mdpi.com Research into catalysts, such as supported palladium or nickel, that can selectively replace a single chlorine atom with hydrogen under milder conditions is a significant frontier. nih.gov

Alkene Addition Reactions: The direct addition of reagents like hydrogen chloride (HCl) or chlorine monofluoride (ClF) across the double bond of a hexafluoropropene (B89477) isomer could be a theoretically efficient route. The challenge lies in controlling the regioselectivity of the addition to yield the desired this compound isomer.

The following table outlines potential greener synthetic strategies applicable to HCFC synthesis.

Synthetic StrategyTraditional ApproachGreener/Sustainable AlternativeResearch Objective
Fluorination Use of harsh, stoichiometric fluorinating agents (e.g., SbF₃Cl₂).Vapor-phase catalytic hydrofluorination using HF with a solid catalyst (e.g., chromia-based).Develop catalysts with higher selectivity, longer lifetimes, and lower energy requirements.
Chlorination Direct chlorination with Cl₂ under UV light, often leading to over-chlorination.Catalytic oxychlorination or selective chlorination using less hazardous reagents.Achieve high regioselectivity to minimize isomeric byproducts and improve atom economy.
Precursor Conversion Multi-step synthesis from smaller building blocks.Catalytic hydrodechlorination of over-chlorinated feedstocks. mdpi.comDesign catalysts that selectively cleave C-Cl bonds while preserving the carbon backbone.

Exploration of Novel Reactivity and Catalytic Transformations

Understanding the reactivity of this compound is crucial for developing methods for its environmental remediation and for its potential use as a chemical intermediate. The presence of both a C-H and a C-Cl bond provides distinct reactive sites for chemical transformation.

A primary focus of emerging research is catalytic hydrodechlorination (HdCl) . This process involves reacting the HCFC with hydrogen over a metal catalyst to replace the chlorine atom with a hydrogen atom, converting the ozone-depleting HCFC into a chlorine-free hydrofluorocarbon (HFC).

Catalyst Development: Palladium (Pd) based catalysts are known to be effective for HdCl reactions, often showing good selectivity. mdpi.com Research on bimetallic catalysts, such as Pd-Pt systems supported on activated carbon, has shown synergistic effects, leading to enhanced activity compared to monometallic catalysts. mdpi.com This synergy can be attributed to electronic effects between the metals, where charge transfer from platinum to palladium facilitates the reaction. mdpi.com Future work will likely explore a wider range of bimetallic and trimetallic catalysts to improve conversion rates, selectivity towards desired HFCs, and resistance to deactivation at lower temperatures.

Reaction Mechanisms: The HdCl of HCFCs like HCFC-22 is a key area of study, with the goal of converting them into valuable products like the refrigerant HFC-32. mdpi.comnih.gov A significant challenge is catalyst deactivation, which can be caused by the polymerization of adsorbed radicals on the catalyst surface. nih.gov The use of supported-metal catalysts and hydrogen flow can suppress the formation of unwanted byproducts like tar. nih.gov Applying these learnings to this compound could lead to its efficient conversion into 1,1,2,2,3,3-hexafluoropropane (B3428421) (HFC-236ca).

Further research frontiers include exploring reactions at the C-H bond, such as selective oxidation or functionalization, to create more complex fluorinated building blocks for synthesis.

Advancements in In Situ Analytical Characterization Techniques

The study of transient species, reaction intermediates, and atmospheric behavior requires sophisticated analytical techniques that can monitor processes under real-world conditions. In situ characterization is essential for gaining a fundamental understanding of the synthesis, reactivity, and environmental fate of this compound.

Atmospheric Monitoring: The detection of new HCFCs in the atmosphere relies on high-precision measurements from global monitoring networks like the Advanced Global Atmospheric Gases Experiment (AGAGE). nih.gov These networks use in situ gas chromatography-mass spectrometry (GC-MS) to track the atmospheric mole fractions of trace gases over time, allowing for the identification of new emissions and trends. nih.govcopernicus.org Such techniques would be vital for monitoring the presence and concentration of this compound in the atmosphere.

Catalyst and Reaction Analysis: Understanding how a catalyst functions during a reaction, such as the hydrodechlorination of this compound, requires observing the catalyst surface and surrounding gas phase in real-time. Advanced in situ techniques are critical for this purpose. For example, temperature-programmed reduction (TPR) can be used to study the reducibility of metal catalysts, while X-ray photoelectron spectroscopy (XPS) can provide information on the oxidation states and elemental composition of the catalyst surface during reaction. mdpi.com

The table below summarizes key in situ techniques and their potential applications in the study of this compound.

TechniquePrincipleApplication to this compound Research
GC-MS Gas Chromatography coupled with Mass Spectrometry.In situ monitoring of atmospheric concentrations to determine global trends and identify emission sources. nih.govcopernicus.org
FTIR Spectroscopy Fourier-Transform Infrared Spectroscopy.Real-time analysis of the gas phase during catalytic reactions to monitor reactant consumption and product formation.
XPS X-ray Photoelectron Spectroscopy.Characterizing the surface of catalysts under reaction conditions to understand deactivation mechanisms and electronic states of active metals. mdpi.com
STEM-EDS Scanning Transmission Electron Microscopy with Energy Dispersive Spectroscopy.Imaging catalyst nanoparticles at high resolution during reaction to observe changes in morphology, size, and elemental distribution. mdpi.com

Comprehensive Environmental Modeling and Impact Mitigation Strategies

Assessing the environmental risk posed by any HCFC requires accurate data on its atmospheric lifetime, Ozone Depletion Potential (ODP), and Global Warming Potential (GWP). nenwell.comepa.gov For many of the 274 HCFCs listed for control under the Montreal Protocol, including specific isomers like this compound, these metrics have not been determined through direct laboratory studies. noaa.gov

Estimating Environmental Properties: In the absence of experimental data, a key research frontier is the use of computational modeling and structure-activity relationships (SARs) to estimate these crucial metrics. noaa.gov The atmospheric lifetime of an HCFC is primarily determined by its reaction rate with the hydroxyl (OH) radical in the troposphere. noaa.gov SARs can estimate this reaction rate based on the molecular structure, allowing for the calculation of lifetime, which in turn is used to calculate the ODP and GWP. noaa.gov

Impact Mitigation: The primary strategy for mitigating the environmental impact of existing or newly emitted HCFCs is their capture and chemical transformation. As discussed under section 8.2, developing efficient catalytic hydrodechlorination processes is a promising approach. This would convert the ozone-depleting HCFC into a chlorine-free HFC, which has an ODP of zero. mdpi.comepa.gov While the resulting HFC would still have a GWP, this strategy effectively addresses the immediate threat to the stratospheric ozone layer. fexa.iocwejournal.org

The following table defines the key environmental metrics for HCFCs.

MetricDefinitionImportance for HCFCs
Atmospheric Lifetime The time required for a pulse emission of the gas to be reduced to 36.8% (1/e) of its original amount. nenwell.comA longer lifetime allows more of the substance to reach the stratosphere, where it can deplete ozone. noaa.gov
Ozone Depletion Potential (ODP) A relative measure of the substance's ability to destroy stratospheric ozone, compared to CFC-11 (ODP = 1.0). nenwell.comepa.govThis is the primary metric for regulating substances under the Montreal Protocol. HCFCs generally have ODPs between 0.01 and 0.1. epa.gov
Global Warming Potential (GWP) A measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon (usually 100 years), relative to CO₂ (GWP = 1.0). nenwell.comepa.govAlthough less potent than CFCs, HCFCs are still significant greenhouse gases regulated due to their contribution to climate change. fexa.io

Design of New Materials Incorporating this compound Subunits

Beyond its degradation, a forward-looking research frontier is the use of this compound as a building block (monomer or precursor) for advanced materials. The incorporation of hexafluoro-substituted moieties into polymers is known to impart a unique and desirable combination of properties.

Polymer Synthesis: The incorporation of the 1,1,1,3,3,3-hexafluoroisopropylidene (HFIP) group, derived from hexafluoroacetone, into polymers like polyimides and poly(aryl ether ketone)s is well-established. researchgate.net These modifications are known to increase glass transition temperature, thermal stability, flame resistance, and solubility while decreasing dielectric constant, color, and water absorption. researchgate.net By analogy, the -CF(Cl)-CF(H)-CF₃ or related structural units from this compound could be incorporated into polymer backbones.

Novel Monomers: The C-H and C-Cl bonds in this compound serve as reactive handles. For example, dehydrochlorination could potentially yield a hexafluoropropene isomer, a valuable monomer for producing fluoroelastomers. The copolymerization of fluorinated olefins like hexafluoropropene (HFP) with monomers such as vinylidene fluoride (B91410) (VDF) is a cornerstone of the fluoropolymer industry, yielding materials with exceptional chemical and thermal resistance. mdpi.com

Surface Modification: The unique properties of fluorocarbons can be used to create materials with low surface energy, leading to applications in hydrophobic and oleophobic coatings. Research into grafting this compound-derived subunits onto surfaces could yield new materials with enhanced scratch resistance and non-stick properties.

Future research will focus on developing controlled polymerization and modification reactions that leverage the specific structure of this compound to create a new generation of high-performance fluorinated polymers and materials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-chloro-1,1,2,2,3,3-hexafluoropropane in laboratory settings?

  • Methodology : Halogen exchange reactions and catalytic fluorination are commonly employed. For example, fluorination of chlorinated precursors using antimony trifluoride (SbF₃) or HF under controlled conditions can yield high-purity products. Similar methods are documented for synthesizing dichlorohexafluoropropane derivatives . Industrial-scale processes for analogous hydrofluorocarbons (HFCs) involve gas-phase reactions with transition metal catalysts, which can be adapted for lab-scale synthesis .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

  • Methodology : Use a combination of:

  • ¹⁹F NMR : To resolve fluorine environments (e.g., CF₃ vs. CF₂Cl groups).
  • ¹³C NMR : To identify carbon backbone symmetry and substituent effects.
  • IR Spectroscopy : To detect C-F and C-Cl stretching vibrations (e.g., 1100–1300 cm⁻¹ for C-F).
  • Mass Spectrometry : For molecular ion confirmation (e.g., m/z ≈ 186 for C₃ClF₆). Structural validation protocols for related fluoropropanes are detailed in PubChem resources .

Q. What safety protocols are critical when handling this compound in experimental setups?

  • Methodology :

  • Ventilation : Use fume hoods to prevent inhalation of volatile vapors.
  • Personal Protective Equipment (PPE) : Chemical-resistant gloves (e.g., nitrile) and goggles.
  • Storage : In sealed containers away from reactive metals (e.g., sodium). Safety data for analogous heptafluoropropanes emphasize minimizing occupational exposure .

Advanced Research Questions

Q. What thermodynamic challenges arise in measuring the heat capacity of this compound, and how can they be mitigated?

  • Methodology : Challenges include high volatility (boiling point ~35–40°C) and phase stability. Differential scanning calorimetry (DSC) with hermetically sealed crucibles is recommended. Data for isomers like 1-chloro-1,1,2,3,3,3-hexafluoropropane (CAS 359-58-0) show similar anomalies in liquid-vapor transitions, requiring precise temperature control .

Q. How do computational models predict the environmental persistence of this compound compared to analogous hydrochlorofluorocarbons (HCFCs)?

  • Methodology : Density Functional Theory (DFT) can estimate bond dissociation energies (BDEs) for C-Cl and C-F bonds. Higher BDEs for C-F bonds (e.g., ~485 kJ/mol vs. ~327 kJ/mol for C-Cl) suggest slower atmospheric degradation. Regulatory data for HCFC-223 (tetrachlorotrifluoropropane) highlight ozone depletion potential (ODP) correlations .

Q. What phase transition anomalies have been observed in halogenated propane derivatives like this compound?

  • Methodology : Studies on 1,1,1,3,3,3-hexachloro-2,2-difluoropropane (CAS 3182-26-1) reveal solid-liquid transitions at ~260.3 K with high entropy changes (ΔS). For the target compound, cryoscopic techniques can identify metastable phases under sub-ambient conditions .

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Feasible Synthetic Routes

Reactant of Route 1
1-Chloro-1,1,2,2,3,3-hexafluoropropane
Reactant of Route 2
1-Chloro-1,1,2,2,3,3-hexafluoropropane

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